molecular formula C17H31N3O3 B15504581 tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate

tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B15504581
M. Wt: 325.4 g/mol
InChI Key: WXKCFDPILGZOSE-UHFFFAOYSA-N
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Description

tert-Butyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate (CAS: 1401664-94-5) is a heterocyclic compound with a molecular formula of C₁₆H₂₉N₃O₃ and a molecular weight of 311.42 g/mol . It features a piperidine ring substituted with an (S)-2-aminopropanoyl group, a cyclopropane moiety, and a tert-butyl carbamate protecting group.

Synthesis and Characterization: The compound is synthesized via coupling reactions using reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine under nitrogen, as described for structurally related carbamates . Post-synthesis, purity (>95%) is confirmed via elemental analysis, TLC, and NMR spectroscopy (¹H and ¹³C) . Commercial samples are available with purities ≥97%–98%, stored under dry, sealed conditions .

Properties

Molecular Formula

C17H31N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-5-6-13(10-19)11-20(14-7-8-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3

InChI Key

WXKCFDPILGZOSE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate derivatives , which are widely used as intermediates in medicinal chemistry. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity/Storage Source
Target Compound (1401664-94-5) C₁₆H₂₉N₃O₃ 311.42 Piperidine, cyclopropane, (S)-aminopropanoyl ≥97%, dry storage Synblock, Crysdot LLC
(S)-tert-Butyl ((1-(2-chloroacetyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate (1354001-34-5) C₁₆H₂₆ClN₂O₃ 329.85 Pyrrolidine, chloroacetyl, cyclopropane N/A 4 suppliers
tert-Butyl ((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP1763351B9) C₂₇H₃₆F₃N₂O₃ 502.59 Cyclopentane, trifluoromethyl, phenyl N/A Patent
tert-Butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (63) C₂₅H₃₁N₄O₆ 495.54 Benzoxazolo-oxazine, acetamidomethyl, pyridine 61.5% yield, mp 131–133°C SAR study
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) C₁₃H₂₆N₂O₃ 258.36 Cyclohexane, methoxy, primary amine N/A Patent synthesis

Key Observations:

Structural Diversity: The target compound’s piperidine-cyclopropane core distinguishes it from pyrrolidine (CAS 1354001-34-5) or cyclohexane (CAS 296) derivatives. Piperidine offers greater conformational flexibility compared to pyrrolidine’s five-membered ring . Substituent Effects: The (S)-2-aminopropanoyl group in the target compound contrasts with chloroacetyl (CAS 1354001-34-5) or trifluoromethyl-phenyl (EP1763351B9) groups, which may alter solubility, metabolic stability, or target binding .

Stereochemical Considerations: The (S)-configuration in the target compound’s aminopropanoyl group is critical for chiral recognition in biological systems. In contrast, compounds like CAS 296 lack defined stereochemistry in their cyclohexane-methoxy scaffold .

Synthetic Complexity :

  • The target compound’s synthesis aligns with methods for related carbamates (e.g., PyBOP-mediated coupling), but derivatives like CAS 63 require multistep routes involving palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .

Physicochemical Properties :

  • The cyclopropane group in the target compound may enhance metabolic stability compared to larger rings (e.g., cyclohexane in CAS 296) due to reduced ring strain and oxidative susceptibility .

Research Findings and Implications

The tert-butyl carbamate group serves as a transient protecting moiety, enabling selective deprotection for further functionalization .

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Potential Impact
(S)-2-aminopropanoyl Target compound Enhanced chiral recognition
Chloroacetyl CAS 1354001-34-5 Increased electrophilicity/reactivity
Trifluoromethyl-phenyl EP1763351B9 Improved lipophilicity/metabolic stability
Methoxycyclohexyl CAS 296 Altered solubility and steric bulk

Q & A

Basic: What synthetic strategies are recommended for preparing tert-butyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate?

Methodological Answer:
The synthesis typically involves:

Piperidine Functionalization : Introduce the cyclopropylmethyl group via alkylation or reductive amination of piperidin-3-yl precursors .

Carbamate Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines. Boc-anhydride or Boc-OSu (succinimide) reagents are common, with reactions optimized in dichloromethane or THF at 0–25°C .

Chiral Coupling : The (S)-2-aminopropanoyl moiety is introduced using enantioselective coupling agents (e.g., EDC/HOBt) under inert atmospheres .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity. LC-MS and NMR validate intermediates .

Basic: How can researchers confirm the stereochemical integrity of the (S)-2-aminopropanoyl group in this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data for (S)-configured analogs .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for related carbamates in .

Advanced: What computational methods are suitable for predicting the conformational stability of this compound in solution?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess energy-minimized conformers. Compare with experimental NMR coupling constants (e.g., J-values for piperidine protons) .
  • Molecular Dynamics (MD) : Simulate solvation in explicit solvents (e.g., water, DMSO) to evaluate flexibility of the cyclopropyl-piperidine linkage .
  • NOESY NMR : Detect through-space interactions to validate computational predictions of intramolecular hydrogen bonding .

Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous carbamates?

Methodological Answer:

  • Variable Screening : Systematically test catalysts (e.g., DMAP vs. pyridine), solvents (polar aprotic vs. non-polar), and temperatures .
  • Kinetic Analysis : Use in situ FTIR or reaction calorimetry to identify rate-limiting steps (e.g., Boc deprotection inefficiencies) .
  • Byproduct Identification : Employ LC-MS/MS to trace side products (e.g., tert-butyl alcohol from Boc hydrolysis) and adjust reaction stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the piperidine, cyclopropyl, and Boc groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI+ or MALDI-TOF .
  • IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Advanced: What role does the cyclopropyl group play in modulating biological activity, and how can this be experimentally validated?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with cyclopropane replaced by other rings (e.g., cyclohexane) and compare bioactivity .
  • Molecular Docking : Model interactions with target enzymes (e.g., proteases) to assess steric and electronic effects of the cyclopropyl group .
  • Enzyme Assays : Measure inhibition constants (Ki) using fluorogenic substrates to quantify activity changes .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during Boc deprotection (risk of tert-butyl alcohol release) .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced: How can researchers analyze potential β-sheet stabilization effects of this compound in neurodegenerative disease models?

Methodological Answer:

  • Circular Dichroism (CD) : Monitor β-sheet content in amyloid-β or prion peptides incubated with the compound .
  • Thioflavin T Assays : Quantify amyloid aggregation kinetics via fluorescence .
  • Cell Viability Assays : Use SH-SY5Y neuronal cells to assess toxicity and protective effects against amyloid-induced damage .

Advanced: What strategies mitigate racemization during the coupling of the (S)-2-aminopropanoyl group?

Methodological Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to minimize epimerization .
  • Chiral Auxiliaries : Temporarily install protecting groups (e.g., Fmoc) that sterically hinder racemization .
  • Real-Time Monitoring : Use chiral HPLC to detect enantiomeric excess (ee) during synthesis .

Basic: How should researchers troubleshoot low yields in the final carbamate coupling step?

Methodological Answer:

  • Activation Efficiency : Replace standard coupling agents with COMU or HATU for improved reactivity .
  • Solvent Optimization : Switch to DMF or acetonitrile to enhance solubility of intermediates .
  • Moisture Control : Use molecular sieves or anhydrous solvents to prevent Boc group hydrolysis .

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